molecular formula C9H11NO2 B8490763 4-Methoxy-3-methylbenzaldoxime

4-Methoxy-3-methylbenzaldoxime

Cat. No.: B8490763
M. Wt: 165.19 g/mol
InChI Key: JWTUAQXEPMZDBZ-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbenzaldoxime is a derivative of 4-methoxy-3-methylbenzaldehyde, formed via condensation of the aldehyde group with hydroxylamine. The oxime functional group (C=N-OH) enhances its utility as a ligand in coordination chemistry or a precursor for heterocyclic compound synthesis. Structural features such as the methoxy (-OCH₃) and methyl (-CH₃) substituents at the 3- and 4-positions of the benzene ring influence its electronic and steric properties, modulating reactivity and solubility.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-[(4-methoxy-3-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO2/c1-7-5-8(6-10-11)3-4-9(7)12-2/h3-6,11H,1-2H3

InChI Key

JWTUAQXEPMZDBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=NO)OC

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism

  • 4-Methoxy-2-methylbenzaldehyde vs. 4-Methoxy-3-methylbenzaldehyde: The position of the methyl group (2 vs. 3) alters steric hindrance and electronic distribution.
  • 4-Ethoxy-3-methoxybenzaldehyde : Ethoxy substitution at the 4-position increases electron density at the para position, enhancing resonance stabilization of intermediates in electrophilic substitution reactions .

Functional Group Modifications

  • Trifluoromethyl (-CF₃) : In 4-methoxy-3-(trifluoromethyl)benzaldehyde, the -CF₃ group’s electron-withdrawing nature deactivates the benzene ring, directing further substitutions to meta positions .
  • Long Aliphatic Chains : 4-Hexyloxy-3-methoxybenzaldehyde’s hexyl chain enhances hydrophobicity, making it suitable for lipid-soluble formulations or liquid crystal studies .

Crystallographic Insights

  • Planarity : 4-Ethoxy-3-methoxybenzaldehyde and 4-hexyloxy-3-methoxybenzaldehyde exhibit planar aromatic rings (r.m.s. deviations <0.05 Å), facilitating π-π stacking in crystal lattices. The hexyloxy derivative’s aliphatic chain disrupts dense packing, reducing melting points compared to shorter-chain analogues .

Key Research Findings

Synthetic Accessibility : 4-Methoxy-3-methylbenzaldehyde is commercially available in multi-kilogram batches, suggesting scalability for its oxime derivative .

Regulatory Status: Parent aldehydes like 4-methoxy-3-methylbenzaldehyde are classified as non-hazardous, simplifying handling in industrial settings .

Crystal Engineering : Substituents like methoxymethyl (-CH₂OCH₃) in 4-methoxy-3-(methoxymethyl)benzaldehyde introduce conformational flexibility, enabling tailored solid-state properties .

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